2-(Methoxymethyl)-6-methylmorpholine
CAS No.: 1339925-33-5
Cat. No.: VC2847628
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1339925-33-5 |
---|---|
Molecular Formula | C7H15NO2 |
Molecular Weight | 145.2 g/mol |
IUPAC Name | 2-(methoxymethyl)-6-methylmorpholine |
Standard InChI | InChI=1S/C7H15NO2/c1-6-3-8-4-7(10-6)5-9-2/h6-8H,3-5H2,1-2H3 |
Standard InChI Key | YJYOZGVMEGKXIU-UHFFFAOYSA-N |
SMILES | CC1CNCC(O1)COC |
Canonical SMILES | CC1CNCC(O1)COC |
Introduction
Chemical Structure and Fundamental Properties
2-(Methoxymethyl)-6-methylmorpholine is characterized by a six-membered heterocyclic morpholine ring containing both nitrogen and oxygen atoms, with two key substituents: a methoxymethyl group at position 2 and a methyl group at position 6. This structure confers unique chemical and physical properties to the compound .
Structural Identifiers and Molecular Data
The compound has the following identifiers and molecular characteristics:
Parameter | Value |
---|---|
CAS Number | 1339925-33-5 |
Molecular Formula | C₇H₁₅NO₂ |
Molecular Weight | 145.20 g/mol |
SMILES Notation | CC1CNCC(O1)COC |
InChI | InChI=1S/C7H15NO2/c1-6-3-8-4-7(10-6)5-9-2/h6-8H,3-5H2,1-2H3 |
InChIKey | YJYOZGVMEGKXIU-UHFFFAOYSA-N |
Appearance | Liquid |
Storage Recommendation | Room Temperature |
The structural configuration of 2-(Methoxymethyl)-6-methylmorpholine includes a morpholine ring with its characteristic nitrogen and oxygen atoms positioned at opposite points within the six-membered ring. The methoxymethyl group (-CH₂OCH₃) at position 2 and methyl group (-CH₃) at position 6 create a unique electronic distribution and steric profile that influences the compound's reactivity and applications .
Stereochemistry
An important aspect of 2-(Methoxymethyl)-6-methylmorpholine is its stereochemistry. The compound possesses two stereogenic centers at positions 2 and 6 of the morpholine ring, resulting in potential stereoisomers. The specific stereoisomer (2S,6S)-2-(Methoxymethyl)-6-methylmorpholine has been documented with a purity of 95% and is noted for its applications as a building block in organic synthesis.
Physical and Chemical Properties
Physical Characteristics
2-(Methoxymethyl)-6-methylmorpholine exists as a liquid at room temperature. Its physical properties are influenced by both the morpholine core structure and the specific substituent groups. The methoxymethyl group contributes to the compound's solubility profile, while the methyl substituent affects its boiling point and viscosity characteristics .
The compound exhibits predicted collision cross-section values that are relevant for analytical investigations, particularly in mass spectrometry applications, as demonstrated by similar morpholine derivatives .
Chemical Reactivity
The reactivity of 2-(Methoxymethyl)-6-methylmorpholine is predominantly determined by:
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The nucleophilic nitrogen atom within the morpholine ring
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The ether functionality in both the ring structure and the methoxymethyl group
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The steric effects generated by the methyl and methoxymethyl substituents
These structural features enable the compound to participate in various chemical transformations, including nucleophilic substitutions, coordination with metal centers, and hydrogen bonding interactions .
Synthetic Parameter | Typical Conditions |
---|---|
Reaction Medium | Methanol or other polar solvents |
Catalyst | Basic conditions (e.g., sodium hydroxide) |
Temperature | 50-80°C |
Reaction Time | 12-24 hours |
Purification | Extraction, chromatography |
Hazard Type | Classification | Code | Description |
---|---|---|---|
Skin Contact | Skin Irritation | H315 | Causes skin irritation |
Eye Contact | Serious Eye Damage | H318 | Causes serious eye damage |
Respiratory | Respiratory Irritation | H335 | May cause respiratory irritation |
Precautionary Statement | Code | Recommended Action |
---|---|---|
Prevention | P261, P264, P271, P280 | Avoid breathing vapors; Wash hands thoroughly; Use only outdoors or in well-ventilated areas; Wear protective gloves/clothing/eye protection |
Response | P302+P352, P304+P340, P305+P351+P338 | IF ON SKIN: Wash with plenty of water; IF INHALED: Remove person to fresh air; IF IN EYES: Rinse cautiously with water |
Storage | P403+P233, P405 | Store in well-ventilated place; Keep container tightly closed; Store locked up |
Disposal | P501 | Dispose of contents/container according to local regulations |
Related Compounds and Comparative Analysis
Similar Morpholine Derivatives
Several related compounds provide context for understanding 2-(Methoxymethyl)-6-methylmorpholine and its potential applications:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
---|---|---|---|---|
(2R)-2-(Methoxymethyl)morpholine hydrochloride | 141196-39-6 | C₆H₁₄ClNO₂ | 167.63 | R-configuration, HCl salt, no methyl at position 6 |
(2S)-2-(Methoxymethyl)morpholine | 157791-20-3 | C₆H₁₃NO₂ | 131.17 | S-configuration, no methyl at position 6 |
(S)-2-(Methoxymethyl)morpholine hydrochloride | 141196-38-5 | C₆H₁₄ClNO₂ | 167.63 | S-configuration, HCl salt, no methyl at position 6 |
2-(Methoxymethyl)-2-methylmorpholine | N/A | C₇H₁₅NO₂ | 145.20 | Both methoxymethyl and methyl groups at position 2 |
This comparison illustrates the structural diversity within the family of methoxymethyl-substituted morpholines and highlights the unique positioning of substituents in 2-(Methoxymethyl)-6-methylmorpholine .
Compound Class | Biological Activity | Effective Concentration Range | Reference |
---|---|---|---|
Morpholine derivatives | Anticancer (against melanoma) | IC₅₀ = 10.7 μM | |
Morpholine derivatives | Anticancer (against glioblastoma) | IC₅₀ = 9.9 μM | |
Morpholine derivatives | Anticancer (against leukemia) | IC₅₀ = 7.0 μM | |
Morpholine derivatives | Neuroprotective effects | Nanomolar range |
These findings suggest potential areas for investigation regarding the biological activity of 2-(Methoxymethyl)-6-methylmorpholine.
Analytical Methods and Characterization
Spectroscopic Analysis
For morpholine derivatives like 2-(Methoxymethyl)-6-methylmorpholine, several analytical techniques are commonly employed for characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Mass Spectrometry (MS)
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Infrared Spectroscopy (IR)
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X-ray Crystallography (for solid derivatives)
Predicted collision cross-section data for related morpholine compounds indicates that 2-(Methoxymethyl)-6-methylmorpholine would have characteristic mass spectrometry profiles with specific adducts :
Adduct Type | Expected m/z Range | Predicted CCS Range (Ų) |
---|---|---|
[M+H]⁺ | ~146 | ~131-133 |
[M+Na]⁺ | ~168 | ~140-143 |
[M+NH₄]⁺ | ~163 | ~138-140 |
[M-H]⁻ | ~144 | ~132-134 |
Future Research Directions
Areas for Further Investigation
Given the limited specific documentation on 2-(Methoxymethyl)-6-methylmorpholine, several research directions warrant exploration:
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Development of efficient and stereoselective synthesis methods
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Comprehensive physicochemical characterization
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Evaluation of potential biological activities, particularly in comparison to related morpholine derivatives
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Investigation of applications in pharmaceutical chemistry and organic synthesis
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Exploration of its potential as a building block for more complex molecular structures
Technological Applications
The structural features of 2-(Methoxymethyl)-6-methylmorpholine suggest potential applications in:
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Asymmetric catalysis, leveraging its stereochemical properties
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Development of novel pharmaceutical agents
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Material science applications, particularly in polymers containing heterocyclic units
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Use as a ligand in coordination chemistry and organometallic compounds
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